4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Description

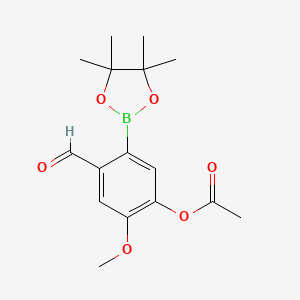

4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an aryl boronate ester featuring a formyl group at the 4-position, a methoxy group at the 2-position, and a tetramethyl dioxaborolan (pinacol boronate) moiety at the 5-position of the phenyl ring, capped with an acetate ester. This compound is of interest in synthetic organic chemistry due to its dual functionality: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions , while the formyl group offers a reactive handle for further derivatization. It is structurally related to intermediates used in pharmaceutical synthesis, such as those in Pd-catalyzed coupling protocols .

Properties

Molecular Formula |

C16H21BO6 |

|---|---|

Molecular Weight |

320.1 g/mol |

IUPAC Name |

[4-formyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |

InChI |

InChI=1S/C16H21BO6/c1-10(19)21-14-8-12(11(9-18)7-13(14)20-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3 |

InChI Key |

VSDIFMHQXZYEMV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the reaction of 4-formyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: 4-Carboxy-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.

Reduction: 4-Hydroxymethyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

This compound serves as an important building block in the synthesis of complex organic molecules. Its functional groups allow for versatile reactions, making it particularly useful in the pharmaceutical industry for developing new drug candidates. The presence of the dioxaborolane moiety enhances its reactivity, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, which is pivotal in forming carbon-carbon bonds.

| Reaction Type | Application |

|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds for pharmaceuticals |

| Carbonyl Reactions | Synthesis of aldehydes and ketones |

| Functionalization | Modification of aromatic systems |

Medicinal Chemistry

Drug Development:

The compound's structure allows for modifications that can enhance biological activity. Researchers utilize it to design targeted therapies, particularly in cancer treatment. Its ability to form stable complexes with biological targets makes it a candidate for developing new anticancer agents.

Case Study:

In a study involving the synthesis of novel boron-containing compounds for anticancer activity, derivatives of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate exhibited significant cytotoxicity against various cancer cell lines. This suggests potential applications in targeted cancer therapies.

Material Science

Polymer Incorporation:

The compound can be integrated into polymer matrices to enhance the thermal stability and mechanical strength of materials. This application is particularly relevant in developing advanced materials for electronics and packaging.

| Material Property | Enhancement |

|---|---|

| Thermal Stability | Improved resistance to heat |

| Mechanical Strength | Increased durability under stress |

Fluorescent Probes

Biological Imaging:

this compound can be utilized in the development of fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for real-time visualization of cellular processes.

Applications in Research:

Fluorescent probes derived from this compound have been used to study cellular dynamics and interactions in live cells, providing insights into biological mechanisms at the molecular level.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate involves the formation of boronic ester bonds with diols and other nucleophiles. This interaction is facilitated by the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack. The compound can also participate in various catalytic cycles, particularly in cross-coupling reactions, where it acts as a boron source .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three key analogs based on substituent patterns, reactivity, and applications.

Substituent Position and Electronic Effects

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate

- Structure : Lacks the 4-formyl and 2-methoxy groups present in the target compound.

- Applications : Commonly used in Suzuki reactions for biaryl synthesis .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate

- Structure : Boronate at the meta position (3-position) instead of the para (5-position) in the target compound.

- Reactivity : Meta substitution may lead to steric hindrance during coupling, reducing reaction efficiency compared to para-substituted analogs .

2,7-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Acetate

- Structure : Contains methyl groups at the 2- and 7-positions, differing from the target’s methoxy and formyl groups.

Functional Group Comparisons

Formyl Group vs. Other Electrophilic Moieties

The 4-formyl group in the target compound distinguishes it from analogs lacking such a substituent. This group enables post-functionalization (e.g., condensation reactions) to generate imines or hydrazones, expanding utility in multistep syntheses. In contrast, compounds like 4-(tetramethylborolan)phenyl acetate require additional steps to introduce reactive handles .

Methoxy Group vs. Methyl/Hydroxyl Groups

The 2-methoxy group in the target compound is electron-donating, increasing electron density at the boronate site. This contrasts with hydroxyl analogs (e.g., [4-(borolan)phenol derivatives), which may deprotonate under basic coupling conditions, complicating reaction control .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group participates in Suzuki-Miyaura reactions, but its efficiency depends on substituent effects:

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 4-Formyl-2-methoxy-5-(tetramethyl-dioxaborolan)phenyl acetate | C₁₇H₂₁BO₆ | 352.67* | Not reported |

| 4-(Tetramethyl-dioxaborolan)phenyl acetate | C₁₄H₁₉BO₄ | 263.13 | 480424-70-2 |

| 3-(Tetramethyl-dioxaborolan)phenyl acetate | C₁₄H₁₉BO₄ | 263.13 | 57019-2 |

Research Findings and Implications

- Synthetic Utility : The target compound’s formyl group allows sequential functionalization, making it valuable in diversity-oriented synthesis. However, its steric profile may necessitate optimized coupling conditions (e.g., higher Pd catalyst loading) compared to simpler analogs .

- Electronic Tuning : The methoxy group’s electron-donating nature contrasts with the formyl group’s electron-withdrawing effect, creating a polarized aromatic system that may influence regioselectivity in subsequent reactions .

Biological Activity

The compound 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (CAS No. 1132669-90-9) is a derivative of phenyl acetate that incorporates a boron-containing moiety. Its biological activity is of increasing interest due to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of 262.11 g/mol. The compound features a boron atom in a dioxaborolane ring, which is known for its unique reactivity and potential biological interactions.

Structural Representation

The structural representation can be detailed as follows:

Physical Properties

- Appearance : Crystalline powder

- Melting Point : 101°C to 106°C

- Solubility : Soluble in organic solvents

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing dioxaborolane structures have been shown to exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Enzyme Inhibition : The presence of the formyl group may allow for interactions with various enzymes, leading to inhibition or modulation of enzymatic activity.

- Cellular Uptake : The methoxy group can enhance lipophilicity, promoting cellular uptake and bioavailability.

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Activity : Research indicates that derivatives of phenyl acetate can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds similar to 4-formyl derivatives have shown promise in inhibiting tumor growth through apoptosis induction .

- Neuroprotective Effects : Some studies suggest that boron-containing compounds may protect neuronal cells from damage due to oxidative stress, which is pertinent in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial activity against specific bacterial strains, although detailed studies are needed to confirm these effects .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.